REACTION_CXSMILES
|
[OH:1][C:2]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH:11]1[CH2:16][CH2:15][N:14](C(OC(C)(C)C)=O)[CH2:13][CH2:12]1)([CH3:4])[CH3:3].[OH-].[K+]>C(O)(C)C.O>[NH:14]1[CH2:15][CH2:16][CH:11]([C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[C:2]([OH:1])([CH3:3])[CH3:4])[CH2:12][CH2:13]1 |f:1.2|
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Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
OC(C)(C)C1=C(C=CC=C1)C1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
2.433 g
|
Type
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reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
13.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
27 mL
|
Type
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solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
the mixture was washed with water and NaCl (aqueous saturated solution)
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic phase was dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (silica gel; DCM/7M solution of NH3 in MeOH up to 10% as eluent)
|
Type
|
CUSTOM
|
Details
|
The desired fractions were collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield intermediate compound D41 as a yellow solid (1.041. g, 84%)
|
Name
|
|
Type
|
|
Smiles
|
N1CCC(CC1)C1=C(C=CC=C1)C(C)(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |